![molecular formula C21H26O4 B12610488 Ethyl 4-[(2-phenoxyhexyl)oxy]benzoate CAS No. 915385-10-3](/img/structure/B12610488.png)
Ethyl 4-[(2-phenoxyhexyl)oxy]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-[(2-phenoxyhexyl)oxy]benzoate is a synthetic organic compound known for its role in various scientific research applications It is characterized by its unique structure, which includes an ethyl ester group, a benzoate moiety, and a phenoxyhexyl ether linkage
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 4-[(2-phenoxyhexyl)oxy]benzoate can be synthesized through a multi-step process involving the reaction of ethyl 4-hydroxybenzoate with 2-phenoxyhexanol. The synthesis typically involves the following steps:
Esterification: Ethyl 4-hydroxybenzoate is esterified using an appropriate alcohol, such as ethanol, in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Ethyl 4-[(2-phenoxyhexyl)oxy]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the phenoxy group to a phenol.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or benzoate moieties, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, phenols.
Substitution: Various substituted benzoates and phenoxy derivatives.
科学的研究の応用
Ethyl 4-[(2-phenoxyhexyl)oxy]benzoate has been extensively studied for its applications in:
Insect Endocrinology: It acts as a juvenile hormone analog, influencing insect development and metamorphosis.
Pesticide Development: Its role as a juvenile hormone analog makes it a potential candidate for developing insect growth regulators.
Chemical Biology: Used as a probe to study hormone regulation and signaling pathways in insects.
Pharmaceutical Research: Investigated for its potential therapeutic applications due to its unique chemical structure.
作用機序
Ethyl 4-[(2-phenoxyhexyl)oxy]benzoate exerts its effects by mimicking the action of juvenile hormones in insects. It binds to juvenile hormone receptors, disrupting normal hormone signaling and leading to precocious metamorphosis or inhibition of development . This mechanism makes it a valuable tool for studying hormone regulation and developing targeted insecticides.
類似化合物との比較
Similar Compounds
Ethyl 4-[2-(6-methyl-3-pyridyloxy)hexyloxy]benzoate: Another juvenile hormone analog with similar biological activity.
Ethyl 4-[2-(tert-butylcarbonyloxy)butyloxy]benzoate: Known for its dual activity as both a juvenile hormone agonist and antagonist.
Uniqueness
Ethyl 4-[(2-phenoxyhexyl)oxy]benzoate stands out due to its specific phenoxyhexyl ether linkage, which imparts unique chemical and biological properties. Its ability to induce precocious metamorphosis in insects at specific doses highlights its potential as a precise tool for studying insect development and as a candidate for insect growth regulators .
特性
CAS番号 |
915385-10-3 |
|---|---|
分子式 |
C21H26O4 |
分子量 |
342.4 g/mol |
IUPAC名 |
ethyl 4-(2-phenoxyhexoxy)benzoate |
InChI |
InChI=1S/C21H26O4/c1-3-5-9-20(25-19-10-7-6-8-11-19)16-24-18-14-12-17(13-15-18)21(22)23-4-2/h6-8,10-15,20H,3-5,9,16H2,1-2H3 |
InChIキー |
KDKRGYLFCIPHMA-UHFFFAOYSA-N |
正規SMILES |
CCCCC(COC1=CC=C(C=C1)C(=O)OCC)OC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Nitro-N-{[(2S)-5-oxopyrrolidin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B12610406.png)
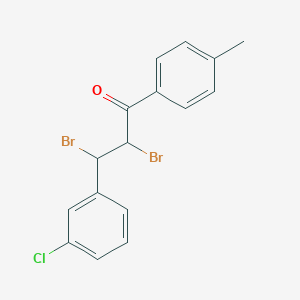
![6-(4-chlorophenyl)-1,4,5,7-tetramethyl-6H-Pyrrolo[3,4-d]pyridazine](/img/structure/B12610414.png)
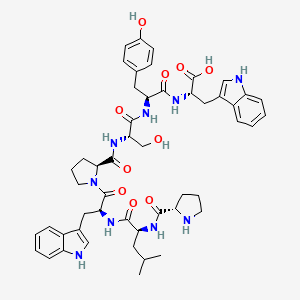
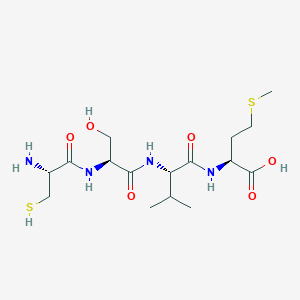
![1-[(Naphthalen-1-YL)methoxy]anthracene](/img/structure/B12610438.png)
![1-[2-(2-Bromoethoxy)ethoxy]-4-(dodecyloxy)benzene](/img/structure/B12610441.png)
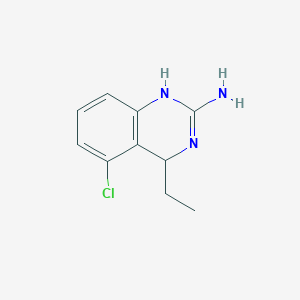
![1-{2-Hydroxy-5-[(2-methylanilino)methyl]phenyl}ethan-1-one](/img/structure/B12610451.png)
![3-[(3-Methoxyphenyl)sulfanyl]-2-oxobutanoic acid](/img/structure/B12610458.png)
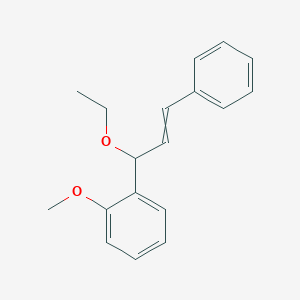
![4-[2-Chloro-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B12610476.png)
![3,8-Dihydro[1,4]diazepino[6,5-e]indol-1(2H)-one](/img/structure/B12610478.png)
propanedinitrile](/img/structure/B12610485.png)
